Methyl octadec-7-enoate Methyl octadec-7-enoate
Brand Name: Vulcanchem
CAS No.: 2278-59-3
VCID: VC8091739
InChI: InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-11,14-18H2,1-2H3
SMILES: CCCCCCCCCCC=CCCCCCC(=O)OC
Molecular Formula: C19H36O2
Molecular Weight: 296.5 g/mol

Methyl octadec-7-enoate

CAS No.: 2278-59-3

Cat. No.: VC8091739

Molecular Formula: C19H36O2

Molecular Weight: 296.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl octadec-7-enoate - 2278-59-3

Specification

CAS No. 2278-59-3
Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
IUPAC Name methyl octadec-7-enoate
Standard InChI InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-11,14-18H2,1-2H3
Standard InChI Key XMONTNNUOWTMGE-UHFFFAOYSA-N
SMILES CCCCCCCCCCC=CCCCCCC(=O)OC
Canonical SMILES CCCCCCCCCCC=CCCCCCC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Isomerism

Methyl octadec-7-enoate, systematically named methyl (Z)-octadec-7-enoate, is characterized by a 19-carbon chain with a double bond at the seventh position and a methyl ester group at the terminal carboxylate. The compound is also referred to as 7-octadecenoic acid methyl ester and is associated with multiple CAS Registry Numbers (28010-28-8, 52380-33-3, 57396-98-2), reflecting its isomeric forms and synthetic variants. The trans-isomer, methyl (E)-octadec-11-enoate (CAS 52380-33-3), exhibits distinct physicochemical properties, including a higher boiling point (351.3°C) and density (0.9 g/cm³) , compared to its cis-counterpart.

Molecular and Physical Properties

Key physical properties of methyl octadec-7-enoate include:

PropertyValueSource
Molecular Weight296.49 g/mol
Density0.9 ± 0.1 g/cm³ (trans)
Boiling Point351.3°C (trans)
LogP (Partition Coefficient)6.20

The compound’s hydrophobicity (LogP = 6.20) and thermal stability make it suitable for high-temperature applications, such as lubricant formulations.

Synthesis and Catalytic Production

Olefin Metathesis as a Key Route

Methyl octadec-7-enoate is synthesized via ruthenium-catalyzed cross-metathesis (CM) of unsaturated fatty acid methyl esters. For example, methyl oleate (MO), a prevalent biodiesel component, undergoes CM with terminal olefins like undec-10-enal (UG) in ethanol at 50°C using the Grubbs II catalyst (G2). This process achieves up to 95% conversion with a turnover number (TON) of 390 . The reaction mechanism involves the redistribution of alkylidene fragments, yielding methyl octadec-7-enoate alongside dec-1-ene and phenolic derivatives .

Factors Influencing Selectivity

  • Catalyst Loading: Increasing G2 concentration from 0.05 mol% to 0.2 mol% enhances CM selectivity (>99%) but may promote double-bond isomerization .

  • Temperature: Optimal CM activity occurs at 50°C, minimizing side reactions like self-metathesis (SM) .

  • Solvent Effects: Ethanol suppresses SM by stabilizing the ruthenium intermediate, favoring cross products .

Byproduct Formation and Mitigation

Isomerization of terminal olefins to internal olefins is a common side reaction, attributed to catalyst decomposition . For instance, methyl undec-9-enoate, an isomerized product, can undergo secondary CM with UG, reducing the yield of methyl octadec-7-enoate . Strategies to mitigate this include:

  • Using excess UG (20 equiv) to drive CM equilibrium .

  • Short reaction times (10 minutes) to limit isomerization .

Natural Occurrence and Extraction

Methyl octadec-7-enoate is identified in the fatty oil of Nigella sativa (black seed) via GC-MS analysis . The seed oil contains 26 compounds, with methyl octadec-7-enoate constituting a minor component alongside hexadecanoic acid and octadeca-9,12-dienoic acid . Its natural abundance, though low, underscores its role in plant lipid metabolism and potential as a biomarker for oil authenticity.

Analytical Characterization

Mass Spectrometry

The NIST WebBook provides a detailed electron ionization (EI) mass spectrum for methyl octadec-7-enoate (CAS 57396-98-2) . Key fragmentation patterns include:

  • Base peak at m/z 296.272 (molecular ion, C19H36O2+\text{C}_{19}\text{H}_{36}\text{O}_{2}^{+}).

  • Peaks at m/z 265.2 (COOCH3\text{COOCH}_3 loss) and m/z 97.1 (allylic cleavage) .

Gas Chromatography (GC)

In GC-MS analyses, methyl octadec-7-enoate elutes at 28.6–28.8 minutes (cis/trans isomers) using a DB-5MS column . Co-elution with dimethyl octadec-9-enedioate (SM2) necessitates advanced peak deconvolution techniques for accurate quantification .

Industrial and Research Applications

Biofuel and Polymer Precursors

As a biodiesel derivative, methyl octadec-7-enoate improves cold-flow properties due to its unsaturated structure. It also serves as a monomer in polyesters and polyamides, enabling materials with tailored flexibility .

Pharmaceutical Intermediates

The compound’s phenolic derivatives, such as 2-methoxy-4-(undec-2-en-1-yl)phenol , exhibit antioxidant properties, making them candidates for drug delivery systems.

Challenges and Future Directions

Despite its utility, challenges persist in scaling up methyl octadec-7-enoate production:

  • Catalyst Cost: Ruthenium catalysts remain expensive, necessitating ligand optimization for higher TONs .

  • Isomer Control: Stereoselective synthesis of cis- vs. trans-isomers requires chiral catalysts or enzymatic methods.

Future research should explore biocatalytic routes using lipases or fatty acid desaturases to enhance sustainability.

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